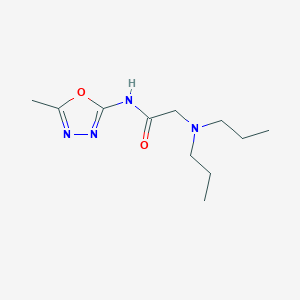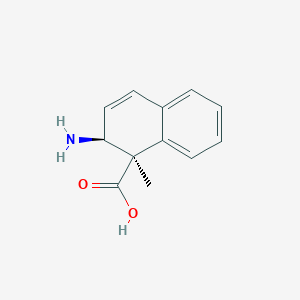
4-ノニルフェノール
概要
説明
4-ノニルフェノールは、アルキルフェノールのファミリーに属する有機化合物です。パラ位にノニル基が置換されたフェノール環を特徴としています。 この化合物は、フェノール様の臭いを持つ淡黄色の粘性液体であり、水には中程度に溶解しますが、アルコールには溶解します . 4-ノニルフェノールは、洗剤、塗料、農薬、パーソナルケア製品、プラスチックに不可欠な非イオン性界面活性剤の製造に広く使用されています .
科学的研究の応用
4-Nonylphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various surfactants and polymers.
Biology: Studied for its endocrine-disrupting properties and effects on aquatic organisms.
Medicine: Investigated for its potential impact on human health, particularly its estrogenic activity.
Industry: Utilized in the production of detergents, emulsifiers, and lubricating oil additives.
作用機序
4-ノニルフェノールは、主にエストロゲン受容体との相互作用を通じてその効果を発揮します。それはGタンパク質共役型エストロゲン受容体(GPER)の作動薬として作用し、エストロゲン経路の活性化につながります。 この相互作用は、正常なホルモン機能を混乱させ、生殖および発達プロセスに対するさまざまな悪影響に関連付けられています .
類似の化合物:
オクチルフェノール: アルキル鎖が短い別のアルキルフェノール。
ノニルフェノールエトキシレート: エトキシ基を持つ4-ノニルフェノールの誘導体。
ビスフェノールA: プロパンブリッジによって結合された2つのフェノール基を持つフェノール化合物.
比較:
オクチルフェノール: 構造は似ていますが、アルキル鎖が短いことから疎水性が低くなっています。
ノニルフェノールエトキシレート: より親水性があり、界面活性剤として使用されます。
ビスフェノールA: 2つのフェノール基を持ち、構造的に異なり、ポリカーボネートプラスチックやエポキシ樹脂の製造に使用されています.
4-ノニルフェノールは、特に界面活性剤の製造における工業用途での広範な使用、および内分泌かく乱物質としての役割など、特定の構造と用途の広がりが特徴です .
生化学分析
Biochemical Properties
4-Nonylphenol is known to interact with various enzymes, proteins, and other biomolecules. It has been reported as antiandrogen by using a yeast detection system . The molecular mechanism for the antiandrogenic action of nonylphenol has been reported .
Cellular Effects
4-Nonylphenol has been shown to have various effects on cells. It was found to be cytotoxic to cells, as revealed by a decrease of the cell number and the decrement of mitochondrial functionality after 24h of treatment . 4-Nonylphenol also reduced the number of cells entering into S-phase and interfered with epidermal growth factor signaling, with consequent negative effects on cell survival .
Molecular Mechanism
The molecular mechanism of 4-Nonylphenol involves its interaction with estrogen receptors, mimicking the activity of estrogen . This interaction can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Nonylphenol can change over time. For example, it has been shown that iron oxides promoted 4-Nonylphenol degradation and enzyme activities in sediments, while multi-wall carbon nanotubes (MWCNTs) inhibited these activities .
Dosage Effects in Animal Models
The effects of 4-Nonylphenol can vary with different dosages in animal models. For instance, it has been shown that 4-Nonylphenol had a significant negative effect on the weight of body organs in male mice . It further had an adverse effect on spermatogenesis and sperm quality with a resultant impact on male mice fertility with hormonal imbalance .
Metabolic Pathways
4-Nonylphenol is involved in various metabolic pathways. Seven various metabolic pathways of 4-Nonylphenol were identified by both in silico and in vitro, and CYP1A2, 2C19, and 2D6 were the mainly participating enzymes .
Transport and Distribution
4-Nonylphenol enters the water ecosystem mainly via wastewater treatment plant effluents, agricultural runoff, groundwater discharge from air, soil, water, and agricultural sources . It has been found in many human tissue samples and its precursor identified in sewage, sediments, rivers, and drinking water .
準備方法
合成経路と反応条件: 4-ノニルフェノールは、通常、フェノールをノネンでアルキル化することにより合成されます。反応は、硫酸などの酸、または固体酸触媒によって触媒されます。 このプロセスは、ノニル基によるフェノール環の求電子置換反応を含む .
工業生産方法: 工業的な設定では、4-ノニルフェノールの製造には、高圧反応器と連続フローシステムを使用して、効率的な混合と反応完了を確保します。反応条件は、収率を最適化し、副生成物を最小限に抑えるために慎重に制御されます。 生成物は、その後、蒸留およびその他の分離技術によって精製されます .
化学反応の分析
反応の種類: 4-ノニルフェノールは、次のようなさまざまな化学反応を起こします。
酸化: 4-ノニルフェノールは、界面活性剤として使用されるノニルフェノールエトキシレートを形成するために酸化することができます。
還元: 還元反応は、4-ノニルフェノールを異なる官能基を持つノニルフェノール誘導体に変換することができます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムがあります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。
主な製品:
酸化: ノニルフェノールエトキシレート。
還元: ノニルフェノール誘導体。
4. 科学研究への応用
4-ノニルフェノールは、科学研究において幅広い用途があります。
化学: さまざまな界面活性剤やポリマーの合成における前駆体として使用されます。
生物学: 内分泌かく乱作用と水生生物への影響について研究されています。
医学: 特にエストロゲン活性に対する人間の健康への潜在的な影響について調査されています。
類似化合物との比較
Octylphenol: Another alkylphenol with a shorter alkyl chain.
Nonylphenol Ethoxylates: Derivatives of 4-Nonylphenol with ethoxy groups.
Bisphenol A: A phenolic compound with two phenol groups connected by a propane bridge.
Comparison:
Octylphenol: Similar in structure but less hydrophobic due to the shorter alkyl chain.
Nonylphenol Ethoxylates: More hydrophilic and used as surfactants.
Bisphenol A: Structurally different with two phenol groups, used in the production of polycarbonate plastics and epoxy resins.
4-Nonylphenol is unique due to its specific structure and widespread use in industrial applications, particularly in the production of surfactants and its role as an endocrine disruptor .
特性
IUPAC Name |
4-nonylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-2-3-4-5-6-7-8-9-14-10-12-15(16)13-11-14/h10-13,16H,2-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGFHQQFPSIBGKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5033836 | |
| Record name | 4-Nonylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow viscous liquid; [HSDB] White crystalline solid; [MSDSonline], Solid | |
| Record name | 4-Nonylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3323 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Nonylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
317 °C, Pale-yellow, viscous liquid; slight phenolic odor. Specific gravity: 0.950 at 20 °C/20 °C. BP: 293 °C. FP: -10 °C (sets to glass below this temperature). Viscosity: 563 cP at 20 °C... Insoluble in water; soluble in most organic solvents /Nonylphenol, 25154-52-3/ | |
| Record name | 4-Nonylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
113 °C (235 °F) - closed cup | |
| Record name | 4-Nonylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
In water, 7 mg/L at 25 °C, Insoluble in water, Soluble in benzene, carbon tetrachloride, heptane, 0.007 mg/mL at 25 °C | |
| Record name | 4-Nonylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Nonylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.950 g/cu cm at 20 °C | |
| Record name | 4-Nonylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000818 [mmHg], 0.109 Pa at 25 °C /8.18X10-4 mm Hg/ | |
| Record name | 4-Nonylphenol | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/3323 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 4-Nonylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Viscous, yellow liquid | |
CAS No. |
104-40-5, 68081-86-7 | |
| Record name | 4-Nonylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=104-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nonylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phenol, 4-nonyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Nonylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5033836 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | p-nonylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.909 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Phenol, nonyl derivs. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.127 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-Nonylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Nonylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
42 °C, 41 - 42.5 °C | |
| Record name | 4-Nonylphenol | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5359 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | 4-Nonylphenol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0038982 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-nonylphenol (4-NP) exhibits estrogenic activity by binding to the estrogen receptor (ER) [, , ]. This interaction can lead to various downstream effects, including the stimulation of vitellogenin gene expression in fish hepatocytes [], altered gene transcription in cells [], and the growth of breast cancer cell lines []. 4-NP has been shown to affect plasma and pituitary gonadotropin levels in female fish, specifically suppressing FSH and LH levels, which are crucial for gonadal development []. It can also disrupt normal endocrine functions in fish, leading to adverse effects on growth, survival, and reproductive performance []. In some instances, 4-NP exposure has been linked to histological distortions and altered liver enzyme efficiency in toads [].
A: The provided research does not focus on catalytic properties or applications of 4-nonylphenol. Its primary use has been as a surfactant precursor and metabolite, particularly in the form of 4-nonylphenol ethoxylates [, , , , ].
A: Yes, molecular orbital (MO) simulations were used to study the surface photocatalytic reactions of 4-NP on titanium dioxide (TiO2) semiconductors []. These simulations helped understand the mechanism of 4-NP degradation during photocatalytic wastewater treatment.
A: Studies have shown that alkylphenolic compounds with bulky alkyl groups or higher carbon numbers, such as 4-NP and 4-tert-octylphenol, possess higher estrogenic capacity []. This suggests that the size and structure of the alkyl group significantly influence the compound's ability to bind to the ER and exert estrogenic effects.
A: While specific SHE regulations are not detailed in the research, it is mentioned that 4-NP has been listed as a priority hazardous substance in the European Union due to its potential for endocrine disruption [, ]. This listing underscores the need for risk minimization and responsible practices regarding its production, use, and disposal.
A: Research on 4-NP in fish demonstrates its absorption and distribution to various tissues, including bile, liver, muscle, and pyloric caecae []. Metabolism studies reveal its biotransformation into metabolites such as glucuronide and sulfate conjugates, primarily in the liver []. While 4-NP is ultimately excreted, a significant portion remains deposited in muscle tissue [], contributing to its persistence and potential long-term effects.
A: The provided research focuses on the toxicological effects of 4-NP rather than its efficacy. In vitro studies using the E-screen assay (MCF-7 cell proliferation) demonstrate 4-NP's estrogenic activity, particularly for 4-tert-octylphenol and 4-NP, which are more potent than other tested compounds []. In vivo studies on fish demonstrate 4-NP's ability to disrupt endocrine function and affect reproduction [, , , ].
ANone: The provided research does not offer information on resistance or cross-resistance mechanisms related to 4-NP.
A: 4-NP raises significant toxicological concerns due to its estrogenic activity [, , ]. Research highlights its potential to disrupt endocrine function in various species, including fish [, , , ] and toads []. Chronic exposure to 4-NP has been linked to adverse effects on growth, survival, and reproduction in aquatic organisms [, , , ].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
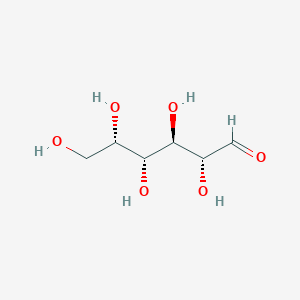
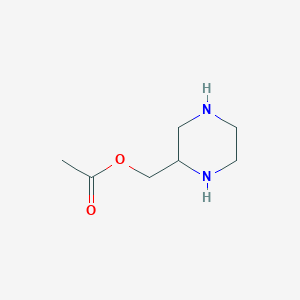
![1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B119590.png)
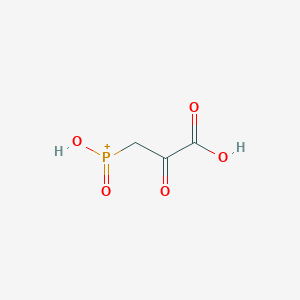


![(3aR,4R,7aR)-4-[tri(propan-2-yl)silyloxymethyl]-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran-2-one](/img/structure/B119604.png)



